3-Methoxy-4-methyloxolan-2-ol
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Overview
Description
3-Methoxy-4-methyloxolan-2-ol is an organic compound with the molecular formula C6H12O3 It is a derivative of oxolane, featuring a methoxy group and a methyl group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-methyloxolan-2-ol typically involves the reaction of 3-methoxy-4-methyl-2-butanone with an appropriate reagent under controlled conditions. One common method includes the use of sodium methoxide in methanol, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-methyloxolan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
3-Methoxy-4-methyloxolan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-methyloxolan-2-ol involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing metabolic processes and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-methyloxolan-2-ol
- 4-Methoxy-2-methyloxolan-2-ol
- 3-Methoxy-2-methyloxolan-2-ol
Uniqueness
3-Methoxy-4-methyloxolan-2-ol is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
116022-14-1 |
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Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
3-methoxy-4-methyloxolan-2-ol |
InChI |
InChI=1S/C6H12O3/c1-4-3-9-6(7)5(4)8-2/h4-7H,3H2,1-2H3 |
InChI Key |
MTDGHDULAGZMKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(C1OC)O |
Origin of Product |
United States |
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